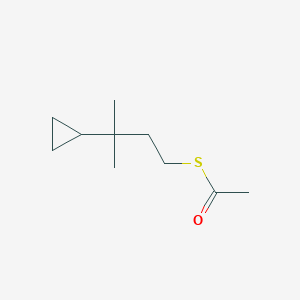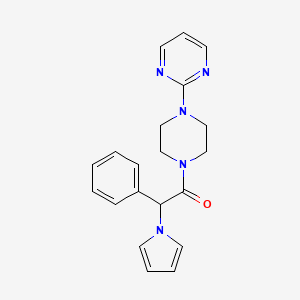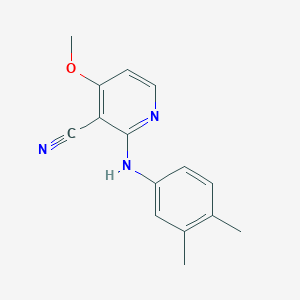
2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile
カタログ番号 B2977766
CAS番号:
341967-12-2
分子量: 253.305
InChIキー: ZQDFFJVVKLVPMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaniline is a derivative of aniline and consists of an aniline ring substituted with two methyl groups . It is used as a precursor to various dyes and is also involved in the curing of polyester and vinyl ester resins .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile” are not available, dimethylaniline can be synthesized from aniline and dinitrobenzenes . The synthesis of similar compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached . The exact structure of “this compound” would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Dimethylaniline can react with various compounds. For example, it can react with dimethyl sulfate to form a quaternary ammonium salt . The specific reactions of “this compound” would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,3-dimethylaniline is a liquid at room temperature and has a melting point of 2.5°C and a boiling point of 221-222°C .科学的研究の応用
Chemical Synthesis and Reactivity
- Research on the reaction mechanism of similar compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has provided insights into novel synthetic pathways, identifying intermediates and final products that are crucial for developing new compounds and understanding their potential applications in creating pharmaceuticals and materials (Nishino et al., 1972a) (Nishino et al., 1972b).
Drug Development and Pharmacology
- Studies on derivatives of dimethylanilino, such as in the evaluation of new coronary vasodilators, highlight their potential in therapeutic applications, emphasizing the importance of chemical modifications to achieve desired pharmacological effects (Sandler, 1960).
Materials Science and Nanotechnology
- Research involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its modifications indicates the significance of incorporating specific structural units for enhancing properties like gene transfection efficiency. Such studies can provide a foundation for using "2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile" in materials science for biomedical applications (Yu et al., 2012).
Molecular Imaging and Diagnostics
- The use of derivatives for imaging in living patients with Alzheimer's disease showcases the potential of such compounds in diagnostic applications, particularly in detecting and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethylanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-5-12(8-11(10)2)18-15-13(9-16)14(19-3)6-7-17-15/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDFFJVVKLVPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=C2C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)
![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

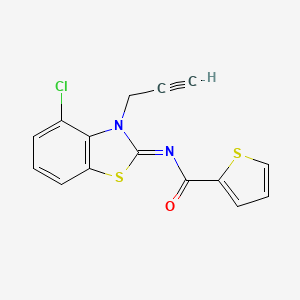
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
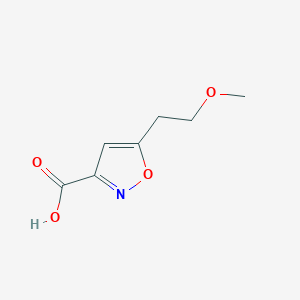
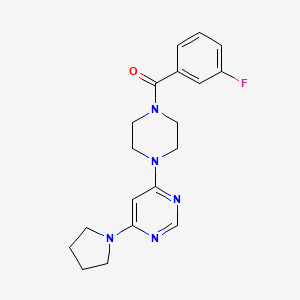
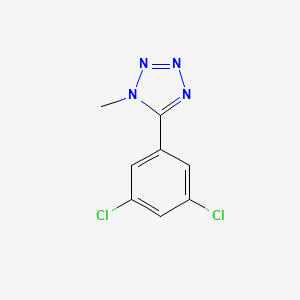
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)
